Carfentrazone

描述

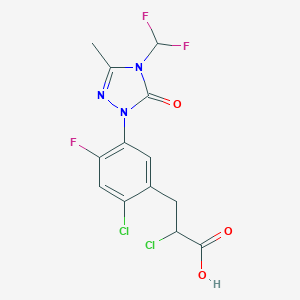

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2F3N3O3/c1-5-19-21(13(24)20(5)12(17)18)10-3-6(2-8(15)11(22)23)7(14)4-9(10)16/h3-4,8,12H,2H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKBGVDUSSWOAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(F)F)C2=C(C=C(C(=C2)CC(C(=O)O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869766 | |

| Record name | Carfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128621-72-7 | |

| Record name | Carfentrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128621-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfentrazone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128621727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carfentrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARFENTRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAH5515N4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Interactions of Carfentrazone-ethyl in Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carfentrazone-ethyl (B33137) is a potent, post-emergence contact herbicide belonging to the aryl triazolinone chemical class (WSSA Group 14).[1][2] Its herbicidal activity is characterized by the rapid desiccation and necrosis of susceptible plant tissues, with visible effects often appearing within hours of application.[1][2][3] The primary mode of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a key component in the chlorophyll (B73375) and heme biosynthesis pathway.[1][2][4][5] This inhibition leads to a cascade of cytotoxic events, culminating in catastrophic membrane disruption and cell death. This document provides a detailed examination of these molecular interactions, supported by experimental protocols and data summaries.

Core Mechanism of Action: PPO Inhibition

This compound-ethyl functions as a proherbicide, which is metabolized within the plant to its active form, this compound. The primary molecular target of this compound is Protoporphyrinogen Oxidase (PPO), an enzyme located in the chloroplast.[5] PPO catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to produce protoporphyrin IX (PPIX).[5] This step is crucial for the synthesis of both chlorophylls (B1240455) (essential for photosynthesis) and hemes (vital for electron transfer chains).[5]

By inhibiting PPO, this compound causes the substrate, PPGIX, to accumulate.[5] This excess PPGIX leaks from its normal pathway and moves into the cytoplasm, where it is rapidly oxidized by non-enzymatic processes into protoporphyrin IX (Proto IX).

Consequence of PPO Inhibition: Accumulation of Protoporphyrin IX

The unregulated accumulation of Proto IX is the pivotal event in this compound's herbicidal action.[6] Proto IX is a highly effective photosensitizing molecule. In the presence of light and molecular oxygen, it absorbs light energy and transfers it to oxygen, generating highly destructive reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).[6] This light-dependent production of ROS initiates a state of severe oxidative stress within the plant cell.[7][8]

Cellular Cascade: Oxidative Stress and Membrane Destruction

The massive generation of singlet oxygen and other ROS triggers a rapid and destructive process known as lipid peroxidation.[4][8] ROS molecules attack the polyunsaturated fatty acids that are integral components of cellular membranes, including the plasma membrane and organellar membranes (e.g., chloroplasts, mitochondria). This attack initiates a chain reaction, leading to widespread membrane damage.

The consequences of lipid peroxidation are severe:

-

Loss of Membrane Integrity: The cell membranes become "leaky," losing their ability to maintain electrochemical gradients and compartmentalize cellular contents.[5][9]

-

Cellular Leakage: Cytoplasmic contents leak into the intercellular space, leading to a loss of turgor.[4]

-

Rapid Desiccation and Necrosis: The breakdown of cellular integrity results in rapid water loss (desiccation) and tissue death (necrosis).[1][2][3]

This entire process, from PPO inhibition to cell death, is exceptionally rapid. Symptoms such as water-soaked lesions, browning, and necrosis can be observed within a few hours to a few days after application, particularly under warm, sunny conditions that accelerate the light-dependent ROS production.[2][5]

Data Presentation

Table 1: Summary of this compound-ethyl's Herbicidal Effects

| Parameter | Description | Outcome in Susceptible Plants | Reference |

| Primary Target | Protoporphyrinogen Oxidase (PPO) | Competitive inhibition of the enzyme. | [1][4][5] |

| Metabolic Impact | Chlorophyll & Heme Biosynthesis | Pathway is disrupted, leading to accumulation of Protoporphyrinogen IX (PPGIX). | [1][2] |

| Key Cytotoxic Molecule | Protoporphyrin IX (Proto IX) | Accumulates in the cytoplasm; acts as a photosensitizer. | [5][6] |

| Cellular Stress | Reactive Oxygen Species (ROS) | Light-dependent generation of singlet oxygen (¹O₂), leading to massive oxidative stress. | [6][10] |

| Mechanism of Injury | Lipid Peroxidation | ROS attack and degrade polyunsaturated fatty acids in cellular membranes. | [4][8] |

| Physiological Effect | Membrane Disruption | Loss of membrane integrity, cellular leakage, and electrolyte imbalance. | [1][2][4] |

| Macroscopic Symptom | Rapid Necrosis & Desiccation | Visible water-soaking, browning, and death of contacted plant tissue within hours to days. | [2][3][5] |

Experimental Protocols

Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory effect of this compound on PPO activity in a crude plant extract.

1. Preparation of Crude Enzyme Extract: a. Harvest 5-10 g of fresh, young leaf tissue from the target plant species. Gently wash with deionized water and pat dry.[11] b. Flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[11] c. Add 20 mL of ice-cold extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 1 mM DTT, and 10% (v/v) glycerol). d. Homogenize the mixture thoroughly and then centrifuge at 20,000 x g for 20 minutes at 4°C.[11] e. Carefully collect the supernatant, which contains the crude PPO enzyme extract. Determine the total protein concentration using a Bradford assay.[11] Store aliquots at -80°C until use.

2. PPO Activity Assay: a. Prepare a reaction mixture in a 1.5 mL cuvette or 96-well plate. The final volume is typically 1 mL. b. Add the following components in order:

- 800 µL of assay buffer (0.1 M sodium phosphate buffer, pH 7.5).

- 50 µL of the crude enzyme extract.

- 50 µL of this compound solution (dissolved in a suitable solvent like acetone (B3395972) or DMSO, tested at various concentrations) or solvent-only for control. c. Pre-incubate the mixture for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 100 µL of the substrate, protoporphyrinogen IX (PPGIX), to a final concentration of ~50 µM. e. Immediately monitor the increase in absorbance at 410 nm using a spectrophotometer. This wavelength corresponds to the formation of the product, protoporphyrin IX.[12] f. Record the absorbance change over a period of 5-10 minutes.

3. Calculation of Inhibition: a. Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve. b. PPO activity is expressed as nmol of Proto IX formed per minute per mg of protein. c. The percent inhibition for each this compound concentration is calculated as: [1 - (Rate with Inhibitor / Rate of Control)] * 100. d. Plot percent inhibition against inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Measurement of Lipid Peroxidation (TBARS Assay)

This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation, as an indicator of oxidative stress.[8][13]

1. Sample Preparation: a. Harvest 0.2-0.5 g of leaf tissue from both control and this compound-treated plants at various time points post-application. b. Homogenize the tissue in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA). c. Centrifuge the homogenate at 10,000 x g for 15 minutes. d. Collect the supernatant for the TBARS reaction.

2. Thiobarbituric Acid (TBA) Reaction: a. Mix 1 mL of the supernatant with 4 mL of 20% (w/v) TCA containing 0.5% (w/v) thiobarbituric acid (TBA). b. Heat the mixture in a water bath at 95°C for 30 minutes. c. Immediately cool the reaction tubes in an ice bath to stop the reaction. d. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

3. Spectrophotometric Measurement: a. Measure the absorbance of the supernatant at 532 nm (for the MDA-TBA adduct) and 600 nm (for non-specific turbidity).[7][13] b. The absorbance at 600 nm is subtracted from the absorbance at 532 nm to correct for non-specific absorption.[7][13] c. Calculate the concentration of MDA using the Beer-Lambert law (A = εcl), with an extinction coefficient (ε) for the MDA-TBA complex of 155 mM⁻¹cm⁻¹.[7] d. Results are typically expressed as nmol of MDA per gram of fresh weight (nmol g⁻¹ FW). An increase in MDA content in treated plants compared to controls indicates a higher level of lipid peroxidation.[14]

Visualizations

Signaling Pathway of this compound-ethyl

Experimental Workflow for Herbicide Effect Assessment

References

- 1. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 2. 4farmers.com.au [4farmers.com.au]

- 3. This compound-ethyl 10% WP – Advanced Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide [smagrichem.com]

- 4. caws.org.nz [caws.org.nz]

- 5. This compound-ethyl (Shark®) use in Avocados | Topics in Subtropics [ucanr.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ecotoxicity of herbicide this compound-ethyl towards earthworm Eisenia fetida in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. assaygenie.com [assaygenie.com]

- 13. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Derivatization of Carfentrazone for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of carfentrazone-ethyl (B33137) and its subsequent derivatization for research purposes. The document details experimental protocols for key reactions, presents quantitative bioactivity data for this compound and its analogs, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to this compound

This compound and its ethyl ester, this compound-ethyl, are potent herbicides belonging to the aryl-triazolinone class.[1] Their primary mechanism of action is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the chlorophyll (B73375) and heme biosynthetic pathways in plants.[2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light, causes rapid cell membrane disruption, leading to desiccation, necrosis, and eventual death of susceptible weeds.[1][2] this compound-ethyl is typically used as a post-emergence herbicide to control a wide range of broadleaf weeds.[3]

The exploration of this compound's synthesis and the generation of its derivatives are of significant interest to researchers for several reasons, including the study of structure-activity relationships (SAR), the development of more potent or selective herbicides, and the investigation of resistance mechanisms. This guide provides the necessary technical details to support such research endeavors.

Synthesis of this compound-Ethyl

The synthesis of this compound-ethyl has been approached through various methods. The most common industrial synthesis involves a multi-step process starting from substituted anilines. More recent methodologies have explored alternative routes, such as those employing the Heck reaction, to improve efficiency and reduce the use of hazardous reagents.

Conventional Synthesis Route

A widely practiced synthetic route to this compound-ethyl involves the diazotization of an amino group on a phenyl-triazolinone intermediate, followed by a Meerwein arylation reaction with an acrylate, and subsequent esterification. A general representation of this pathway is outlined below.

Experimental Protocol: Two-Step Synthesis of this compound-Ethyl [4]

Step 1: Synthesis of 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid

-

To a reaction flask, add 156 g of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one and 700 g of acetone.

-

Stir the mixture to dissolve the solids and then introduce 50 g of hydrogen chloride gas while maintaining the temperature between 0-5 °C.

-

Successively add 500 g of acrylic acid, 6 g of cuprous chloride, and 12 g of lithium chloride.

-

Add 115 g of a 45% aqueous solution of sodium nitrite (B80452) dropwise below the liquid surface.

-

After the addition is complete, continue stirring for an additional 0.5 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

Step 2: Esterification to this compound-Ethyl [4]

-

To a flask, add 140 g of the propionic acid intermediate from Step 1, 100 g of ethanol (B145695), 2.5 g of 4-methylbenzenesulfonic acid, and 600 g of methyl benzene.

-

Reflux the mixture for 15 hours, removing water as it forms.

-

Recover the excess ethanol by distillation.

-

At room temperature, wash the mixture sequentially with 200 g of water, 200 g of a 6% (wt/wt) aqueous solution of sodium carbonate, and finally with water.

-

Completely remove the solvent under reduced pressure to yield this compound-ethyl as a faint yellow, transparent, and viscous liquid.

This method has been reported to produce this compound-ethyl with a purity of 98.2% and a yield of 91%.[4]

Alternative Synthesis via Heck Reaction

A more recent and efficient synthetic approach utilizes a Heck reaction. This method avoids the use of less desirable reagents and proceeds under milder conditions.

Conceptual Workflow for Heck Reaction-based Synthesis [5]

Caption: Heck reaction-based synthesis workflow for this compound-ethyl.

Derivatization of this compound

The derivatization of the this compound core structure is a key strategy for exploring its structure-activity relationships and developing new herbicidal compounds with improved properties. Key areas for modification include the ethyl ester, the triazolinone ring, and the phenyl ring.

Hydrolysis and Re-esterification of the Ester Group

A fundamental derivatization is the hydrolysis of the ethyl ester of this compound-ethyl to its corresponding carboxylic acid, this compound. This acid can then be re-esterified with a variety of alcohols to generate a library of ester derivatives for SAR studies.

Experimental Protocol: Hydrolysis of this compound-Ethyl [6]

-

To a 250 ml reaction flask, add 10.30 g (25 mmol) of this compound-ethyl and 80 ml of tetrahydrofuran.

-

Stir the mixture until the this compound-ethyl is completely dissolved.

-

Add a solution of 1.00 g (25 mmol) of sodium hydroxide (B78521) in 100 ml of water.

-

Allow the mixture to warm to room temperature and stir for 5 hours.

-

Stop the reaction and extract the mixture with 100 ml of ethyl acetate.

-

Acidify the aqueous phase with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration and dry to yield this compound (the intermediate acid).

The resulting this compound acid can then be subjected to standard esterification conditions with various alcohols in the presence of an acid catalyst to produce a range of ester analogs.

Modification of the Triazolinone and Phenyl Rings

Further derivatization can be achieved by modifying the triazolinone and phenyl rings. These modifications often involve starting from different aniline (B41778) precursors and following a similar synthetic pathway to this compound-ethyl. For instance, introducing different substituents on the phenyl ring or altering the groups on the triazolinone ring can significantly impact herbicidal activity and selectivity.[7]

Biological Activity and Structure-Activity Relationships

The herbicidal activity of this compound and its derivatives is directly linked to their ability to inhibit protoporphyrinogen oxidase. The following sections present quantitative data on this inhibition and discuss the relationships between chemical structure and biological activity.

Protoporphyrinogen Oxidase (PPO) Inhibition Pathway

This compound-ethyl acts by blocking the PPO enzyme, which is responsible for the oxidation of protoporphyrinogen IX to protoporphyrin IX. This inhibition leads to an accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast into the cytoplasm. In the cytoplasm, it is non-enzymatically oxidized to protoporphyrin IX. This misplaced protoporphyrin IX interacts with light and oxygen to generate highly reactive singlet oxygen, which causes lipid peroxidation, membrane damage, and ultimately, cell death.

Caption: Mechanism of action of this compound via PPO inhibition.

Quantitative Bioactivity Data

The following table summarizes the herbicidal activity of this compound-ethyl's enantiomers and other novel triazolinone derivatives. This data is essential for understanding the stereoselectivity of the target enzyme and for guiding the design of new, more active compounds.

| Compound | Target/Test System | Bioactivity Metric | Value | Reference |

| S-(-)-carfentrazone-ethyl | Maize root-length inhibition | EC50 | 1.94 mg/L | [8] |

| R-(+)-carfentrazone-ethyl | Maize root-length inhibition | EC50 | 3.96 mg/L | [8] |

| Racemic this compound-ethyl | Maize root-length inhibition | EC50 | 2.18 mg/L | [8] |

| Compound 9d (a phenoxypyridine-2-pyrrolidinone derivative) | Abutilon theophrasti | IC50 | 0.041 mg/L | [9] |

| Oxyfluorfen (commercial standard) | Abutilon theophrasti | IC50 | 0.043 mg/L | [9] |

| Compound 7m (a biaryl-pyridazinone derivative) | Amaranthus retroflexus | Inhibition at 37.5 g ai/ha | 90-100% | [10] |

| Saflufenacil (commercial standard) | Amaranthus retroflexus | Inhibition at 37.5 g ai/ha | 100% | [11] |

Note: EC50 (Effective Concentration 50) is the concentration of a compound that gives half-maximal response. IC50 (Inhibitory Concentration 50) is the concentration of an inhibitor where the response is reduced by half.

The data clearly indicates that the S-(-)-enantiomer of this compound-ethyl is significantly more active than the R-(+)-enantiomer, highlighting the stereospecificity of the PPO enzyme's active site.[8] Furthermore, novel derivatives have been synthesized that exhibit comparable or even superior herbicidal activity to existing commercial products.[9][10]

Experimental Workflows for Research

A systematic workflow is crucial for the efficient discovery and development of new herbicidal compounds based on the this compound scaffold. The following diagram illustrates a typical workflow, from initial synthesis and derivatization to lead optimization.

Caption: A typical workflow for the discovery of novel herbicides.

In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay is a crucial primary screen to determine the direct inhibitory effect of synthesized compounds on the target enzyme.

Experimental Protocol: In Vitro PPO Inhibition Assay [12][13]

-

Enzyme Extraction: Homogenize plant tissue (e.g., spinach or etiolated barley shoots) in an extraction buffer (e.g., Tris-HCl with protease inhibitors) on ice. Centrifuge the homogenate to pellet debris, and use the supernatant containing the PPO enzyme.

-

Assay Mixture: In a 96-well plate or cuvette, prepare a reaction mixture containing a suitable buffer (e.g., sodium phosphate (B84403) buffer), a substrate (e.g., protoporphyrinogen IX), and the test compound at various concentrations (typically dissolved in DMSO).

-

Reaction Initiation: Add the enzyme extract to the assay mixture to initiate the reaction.

-

Measurement: Monitor the rate of protoporphyrin IX formation by measuring the increase in fluorescence or absorbance at a specific wavelength (e.g., excitation at ~405 nm and emission at ~630 nm for fluorescence) over time using a plate reader or spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Plant Herbicidal Activity Assay

This secondary screen evaluates the efficacy of the compounds on whole plants, providing insights into factors such as uptake, translocation, and metabolism.

Experimental Protocol: Whole-Plant Greenhouse Assay [14]

-

Plant Growth: Grow various weed and crop species in pots in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-4 true leaves).

-

Herbicide Application: Prepare solutions of the test compounds at different concentrations, often with appropriate adjuvants. Apply the solutions to the plants as a foliar spray using a calibrated sprayer to ensure uniform coverage.

-

Evaluation: At set time points after treatment (e.g., 3, 7, 14, and 21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and stunting. Use a rating scale (e.g., 0% = no injury, 100% = plant death) to quantify the herbicidal effect.

-

Data Analysis: Determine the GR50 (the dose required to reduce plant growth by 50%) by analyzing the dose-response data. Compare the activity of the test compounds to that of commercial standards.

Conclusion

The synthesis and derivatization of this compound provide a rich field for chemical and biological research. The established synthetic routes, coupled with modern techniques like the Heck reaction, offer accessible pathways to the core molecule and its analogs. By systematically modifying the this compound structure and evaluating the biological activity of the resulting derivatives through a tiered screening approach, researchers can gain valuable insights into the structure-activity relationships of PPO inhibitors. This knowledge is instrumental in the rational design of novel herbicides with enhanced efficacy, improved crop selectivity, and a favorable environmental profile. The protocols and data presented in this guide serve as a foundational resource for scientists and professionals engaged in the discovery and development of new weed management solutions.

References

- 1. [PDF] PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase | Semantic Scholar [semanticscholar.org]

- 2. hracglobal.com [hracglobal.com]

- 3. This compound-ethyl [drugfuture.com]

- 4. US8957220B2 - Preparation method of this compound-ethyl - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound-ethyl synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Biological Activity of Novel Phenyltriazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone-based inhibitors of protoporphyrinogen oxidase: Design, synthesis, and herbicidal activity [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

Carfentrazone-ethyl metabolic pathway analysis in plants

An In-Depth Technical Guide to the Metabolic Pathway of Carfentrazone-ethyl (B33137) in Plants

Introduction

This compound-ethyl is a selective, post-emergence herbicide belonging to the aryl triazolinone chemical family. It is utilized for the control of a wide range of broadleaf weeds in various crops, including cereals, corn, and soybeans.[1][2] Its mode of action involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme within the chlorophyll (B73375) biosynthetic pathway.[3][4] This inhibition leads to the accumulation of the photodynamic pigment protoporphyrin IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption, leading to necrosis and plant death within a few days of application.[5]

The selectivity of this compound-ethyl between tolerant crop species and susceptible weed species is primarily attributed to differential rates of metabolic detoxification. Tolerant plants can rapidly metabolize the active compound into non-phytotoxic or less-phytotoxic substances, whereas susceptible plants cannot. A thorough understanding of these metabolic pathways is critical for optimizing herbicide efficacy, ensuring crop safety, and assessing the environmental fate of its residues. This guide provides a detailed analysis of the metabolic transformations of this compound-ethyl in plants, supported by quantitative data and detailed experimental protocols.

Core Metabolic Pathway of this compound-ethyl

The metabolism of this compound-ethyl in plants is a multi-step process designed to detoxify the parent compound. The primary pathway involves hydrolysis of the ethyl ester, followed by further degradation of the resulting acid metabolite.

Step 1: Hydrolysis to this compound (Chloropropionic Acid Metabolite) The initial and most significant metabolic step is the rapid hydrolysis of the parent this compound-ethyl molecule at the ester linkage. This reaction is catalyzed by esterase enzymes within the plant, cleaving the ethyl group to form its corresponding free acid metabolite, this compound.[1][3] This metabolite, also referred to as F8426-chloropropionic acid, is also a potent inhibitor of the PPO enzyme and thus remains phytotoxic.[6][7][8] The speed of this initial conversion is a key factor, but the subsequent metabolism of the acid metabolite is more critical for determining plant tolerance.

Step 2: Further Degradation and Detoxification Following the initial hydrolysis, the this compound acid metabolite undergoes further biotransformation. Tolerant species, such as soybean and corn, are capable of rapidly metabolizing this acid into various other compounds.[3][4][6] While specific plant conjugates are not fully detailed in the literature, studies indicate the formation of several "unknown" polar metabolites that are significantly more abundant in tolerant crops than in susceptible weeds.[3][4] Environmental degradation studies have identified further transformation products, such as F8426-cinnamic acid, F8426-propionic acid, and F8426-benzoic acid, suggesting that processes like dechlorination and ring cleavage may occur as part of the detoxification cascade in plants.[5][9] The ability to quickly convert the phytotoxic this compound acid into these less active or inactive metabolites is the principal mechanism of selectivity.[3][6]

Caption: Metabolic pathway of this compound-ethyl in plants.

Quantitative Metabolic Data

The rate of this compound-ethyl metabolism directly correlates with plant tolerance. Quantitative studies comparing tolerant crops and susceptible weeds demonstrate significant differences in metabolic speed.

Table 1: Comparative Half-Life of this compound in Different Plant Species

| Plant Species | Common Name | Tolerance Level | Estimated Half-Life (Hours) | Reference(s) |

| Zea mays | Corn | Tolerant | 1 | [6][7] |

| Glycine max | Soybean | Tolerant | 7 | [6][7] |

| Abutilon theophrasti | Velvetleaf | Susceptible | 40 | [6][7] |

| Ipomoea hederacea | Ivyleaf Morningglory | Susceptible | > 24 | [3][4] |

Note: Half-life estimated for the combined parent compound and its primary phytotoxic metabolite, this compound.

Table 2: Metabolism of this compound-ethyl in Soybean vs. Weed Species (24 Hours After Treatment)

| Species | % Parent Compound Remaining | % this compound Acid Metabolite | Relative Abundance of Unknown Metabolites | Reference(s) |

| Soybean | 26.7 | 21.2 - 27.4 | High (4-5 times weeds) | [3][4] |

| Ivyleaf Morningglory | 54.3 | 21.2 - 27.4 | Low | [3][4] |

| Velvetleaf | 60.6 | 21.2 - 27.4 | Low | [3][4] |

Table 3: Terminal Residues of this compound-ethyl in Wheat at Harvest

| Sample Matrix | Residue Level (mg/kg) | Status | Reference(s) |

| Wheat Grain | Not Detectable | Below Maximum Residue Limit (MRL) | [10][11] |

| Wheat Straw | < MRL | Below Maximum Residue Limit (MRL) | [10] |

| Soil | 0.003 - 0.005 | Below Maximum Residue Limit (MRL) | [11] |

Experimental Protocols for Metabolic Analysis

The elucidation of this compound-ethyl's metabolic pathway relies on sophisticated analytical techniques, typically involving radiolabeling, extraction, cleanup, and chromatographic determination.

Radiolabeling for Absorption, Translocation, and Metabolism Studies

To trace the fate of the herbicide in plants, studies often employ this compound-ethyl synthesized with a radioactive isotope, typically ¹⁴C.

-

Application: A precise amount of ¹⁴C-labeled this compound-ethyl is applied to a specific leaf area of the test plants (e.g., corn, soybean, velvetleaf).[6][7]

-

Incubation: Plants are grown for predetermined time intervals (e.g., 2, 8, 24, 48 hours) under controlled conditions.

-

Harvest and Sectioning: At each time point, plants are harvested and sectioned into treated leaf, other vegetative parts, and roots.

-

Analysis: The amount of radioactivity in each section is quantified using techniques like liquid scintillation counting or tissue combustion followed by counting to determine absorption and translocation. Plant extracts are then analyzed chromatographically to identify and quantify the parent compound and its metabolites.

Residue Analysis: Extraction, Cleanup, and Determination

This protocol outlines a general workflow for quantifying this compound-ethyl and its metabolites in plant and soil matrices.

-

Homogenization: Plant or soil samples are homogenized to ensure uniformity.

-

Extraction: Analytes are extracted from the matrix using an organic solvent system. A common method involves reflux extraction with an acetonitrile/water mixture.

-

Solvent Removal: The organic solvent is removed from the extract, typically using a rotary evaporator, leaving an aqueous sample.

-

Cleanup using Solid Phase Extraction (SPE): The aqueous extract is acidified and passed through a cleanup cartridge (e.g., C18 SPE).[12] This step removes interfering compounds like pigments and lipids. The analytes are retained on the cartridge and then eluted with a suitable solvent.

-

Derivatization (for GC Analysis): For analysis by Gas Chromatography (GC), the acidic metabolites must be derivatized to make them more volatile. This is often achieved by methylation using diazomethane.[12] This step is not required for Liquid Chromatography (LC) analysis.

-

Final Concentration and Analysis: The cleaned and derivatized sample is concentrated under a stream of nitrogen and reconstituted in a suitable solvent for injection into the analytical instrument.

-

Instrumental Analysis:

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. Stereoselective degradation behaviour of this compound-ethyl and its metabolite this compound in soils - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04873H [pubs.rsc.org]

- 3. Selectivity and mode of action of this compound‐ethyl, a novel phenyl triazolinone herbicide | Semantic Scholar [semanticscholar.org]

- 4. Selectivity and mode of action of this compound-ethyl, a novel phenyl triazolinone herbicide [agris.fao.org]

- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 6. Absorption and fate of this compound-ethyl in Zea mays, Glycine max, and Abutilon theophrasti | Weed Science | Cambridge Core [cambridge.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Degradation dynamics, correlations, and residues of this compound-ethyl, fenoxaprop-p-ethyl, and pinoxaden under the continuous application in the wheat field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. epa.gov [epa.gov]

- 13. Simultaneous determination of enantiomers of this compound-ethyl and its metabolite in eight matrices using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

The Impact of Carfentrazone-Ethyl on Non-Target Aquatic Life: A Technical Review

An in-depth examination of the ecotoxicological effects, mechanisms of action, and experimental evaluation of the herbicide carfentrazone-ethyl (B33137) on freshwater organisms.

Executive Summary

This compound-ethyl is a widely utilized herbicide valued for its post-emergence control of broadleaf weeds. Its mode of action involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO), a critical component in the chlorophyll (B73375) biosynthetic pathway in plants. While effective in its intended terrestrial applications, the potential for runoff into aquatic environments necessitates a thorough understanding of its effects on non-target aquatic organisms. This technical guide synthesizes the current scientific knowledge on the ecotoxicology of this compound-ethyl, presenting quantitative toxicity data, detailing standard experimental protocols for its assessment, and illustrating its primary mechanism of action. The data indicates that this compound-ethyl exhibits moderate toxicity to freshwater fish and is practically non-toxic to moderately toxic to freshwater invertebrates, while being very toxic to aquatic plants.[1][2]

Ecotoxicological Data

The acute toxicity of this compound-ethyl to a range of non-target aquatic organisms has been evaluated in numerous studies. The following tables summarize the key quantitative data, primarily expressed as the median lethal concentration (LC50) for fish and invertebrates, and the median effective concentration (EC50) for algae, which represents the concentration causing a 50% reduction in a measured endpoint such as growth or mobility.

Acute Toxicity to Freshwater Fish

| Species | Common Name | Exposure Duration (hours) | LC50 (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | 96 | 1.6 | [2] |

| Lepomis macrochirus | Bluegill Sunfish | 96 | 2.0 | [2] |

Acute Toxicity to Freshwater Invertebrates

| Species | Common Name | Exposure Duration (hours) | LC50 / EC50 (mg/L) | Reference |

| Daphnia magna | Water Flea | 48 | > 10 | [2] |

Acute Toxicity to Freshwater Algae and Aquatic Plants

| Species | Common Name | Exposure Duration (hours) | EC50 (µg/L) | Reference |

| Selenastrum capricornutum | Green Algae | Not Specified | 5.7 - 17 | |

| Lemna gibba | Duckweed | Not Specified | 5.7 |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary mode of action of this compound-ethyl is the disruption of the chlorophyll and heme biosynthesis pathway through the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.

Inhibition of PPO leads to an accumulation of protoporphyrinogen IX in the cell. This excess protoporphyrinogen IX is then subject to non-enzymatic oxidation, leading to the formation of protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, cell death.[3] This process is particularly rapid in photosynthetic organisms.

Figure 1: Signaling pathway of PPO inhibition by this compound-ethyl.

Standardized Experimental Protocols

The ecotoxicological data for this compound-ethyl are typically generated following standardized guidelines to ensure reproducibility and comparability of results. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines for assessing the effects of chemicals on biotic systems. The most relevant for aquatic toxicity testing are OECD 203, 202, and 201.

OECD 203: Fish, Acute Toxicity Test

This guideline details a method to assess the acute lethal toxicity of a substance to fish.

-

Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Bluegill Sunfish (Lepomis macrochirus).

-

Test Duration: The standard exposure period is 96 hours.

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

-

Endpoint: The primary endpoint is mortality. The LC50 is calculated at 24, 48, 72, and 96 hours.

-

Observations: In addition to mortality, any sublethal effects such as abnormal behavior are recorded.

Figure 2: Experimental workflow for OECD 203 Fish Acute Toxicity Test.

OECD 202: Daphnia sp. Acute Immobilisation Test

This guideline is used to determine the acute immobilizing effects of a substance on daphnids.

-

Test Organism: Daphnia magna is the most commonly used species.

-

Test Duration: The exposure period is 48 hours.

-

Test Conditions: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance in a static system.

-

Endpoint: The primary endpoint is immobilization, defined as the inability to swim. The EC50 for immobilization is calculated at 24 and 48 hours.

Figure 3: Experimental workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This guideline outlines a method to determine the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: A common test species is the green alga Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata).

-

Test Duration: The typical exposure period is 72 hours.

-

Test Conditions: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance. The cultures are maintained under constant illumination and temperature.

-

Endpoint: The primary endpoint is the inhibition of growth, which can be measured by cell counts, biomass, or other measures of algal density. The EC50 for growth inhibition is calculated.

Figure 4: Experimental workflow for OECD 201 Alga Growth Inhibition Test.

Environmental Fate and Degradation

This compound-ethyl is relatively non-persistent in the aquatic environment. It undergoes hydrolysis and photolysis, breaking down into several degradates, with this compound-chloropropionic acid being a major initial product.[1] The half-life of this compound-ethyl in water is typically short, ranging from a few hours to several days, and is influenced by factors such as pH and sunlight.[1] While the parent compound degrades relatively quickly, some of its degradates can be more persistent.[1]

Conclusion

The available data indicates that this compound-ethyl poses a risk to non-target aquatic organisms, particularly aquatic plants, which are highly sensitive due to the herbicide's mode of action. Fish and invertebrates exhibit a lower, though still notable, sensitivity. The standardized testing protocols outlined by the OECD provide a robust framework for assessing the acute toxicity of this compound-ethyl and other chemical substances. Understanding the mechanism of PPO inhibition is key to comprehending the toxic effects observed in photosynthetic organisms. For a comprehensive environmental risk assessment, it is crucial to consider not only the toxicity of the parent compound but also its degradation products and their potential effects on aquatic ecosystems. Further research into the sublethal and chronic effects of this compound-ethyl on a wider range of aquatic species would provide a more complete picture of its environmental impact.

References

- 1. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 2. This compound Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 3. apps.dnr.wi.gov [apps.dnr.wi.gov]

An In-depth Technical Guide to Carfentrazone Resistance Mechanisms in Weeds

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carfentrazone-ethyl (B33137) is a protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicide widely used for the control of broadleaf weeds. However, the emergence of resistance in several weed species poses a significant threat to its efficacy. This guide provides a comprehensive overview of the known mechanisms of resistance to this compound, with a focus on target-site and non-target-site resistance. Detailed experimental protocols, quantitative data on resistance levels, and visual representations of key pathways are presented to aid researchers in understanding, identifying, and managing this compound resistance.

Introduction to this compound and PPO Inhibition

This compound-ethyl belongs to the aryl triazolinone class of herbicides and acts by inhibiting the PPO enzyme (EC 1.3.3.4). PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, leading to rapid membrane disruption, lipid peroxidation, and ultimately, cell death.

Mechanisms of this compound Resistance

Resistance to this compound in weeds can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR involves alterations in the PPO enzyme itself, reducing its sensitivity to this compound. This is most commonly due to mutations in the gene encoding the PPO2 enzyme, which is located in both plastids and mitochondria.

-

Key Mutation: The most well-documented mutation conferring resistance to PPO inhibitors, including this compound, is a codon deletion leading to the loss of a glycine (B1666218) residue at position 210 (ΔG210) in the PPO2 enzyme.[1] This mutation has been identified in several resistant weed populations, notably in Amaranthus tuberculatus (common waterhemp).[1][2] While other mutations in the PPO gene have been reported to confer resistance to other PPO inhibitors, the ΔG210 deletion is a primary concern for this compound resistance.[1]

Non-Target-Site Resistance (NTSR)

NTSR mechanisms do not involve alterations to the target enzyme but instead reduce the amount of active herbicide reaching the target site. For this compound, the primary NTSR mechanism is enhanced metabolic detoxification.

-

Enhanced Metabolism: Resistant weeds can exhibit an increased rate of this compound metabolism, converting it into less toxic compounds. This is often mediated by the overexpression or increased activity of cytochrome P450 monooxygenases (P450s).[2] The involvement of P450s can be investigated using P450 inhibitors such as malathion, which can reverse or reduce the level of resistance.[2]

Quantitative Data on this compound Resistance

The level of resistance is often quantified using a Resistance Index (RI) or Resistance Ratio (R/R), which is the ratio of the herbicide dose required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in the resistant population compared to a susceptible population.

Table 1: this compound-ethyl Resistance Indices in Amaranthus tuberculatus

| Population | Resistance Mechanism | GR₅₀ (g ai ha⁻¹) | Resistance Index (RI) | Reference |

| SEN (Susceptible) | - | 1.1 | - | [2] |

| ACR (Resistant) | Target-Site (ΔG210) | 16.4 | 14.9 | [2] |

| SIR (Resistant) | Non-Target-Site (Metabolic) | 32.9 | 29.9 | [2] |

Table 2: Cross-Resistance of this compound-Resistant Amaranthus tuberculatus to other PPO Inhibitors

| Herbicide | Chemical Class | ACR (ΔG210) Resistance Level | SIR (Metabolic) Resistance Level |

| Lactofen | Diphenyl ether | High | Low |

| Fomesafen | Diphenyl ether | Moderate | Low |

| Acifluorfen | Diphenyl ether | Low | Low |

| Flumioxazin | N-phenylphthalimide | Low | Low |

Data compiled from studies on PPO-inhibitor resistant waterhemp.[2][3] "High", "Moderate", and "Low" are qualitative descriptors based on reported resistance levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate detection and characterization of this compound resistance.

Whole-Plant Dose-Response Bioassay

This assay determines the level of resistance by exposing whole plants to a range of herbicide doses.[4]

Methodology:

-

Seed Germination and Plant Growth:

-

Germinate seeds of both suspected resistant and known susceptible weed populations in petri dishes or trays with a suitable growth medium.

-

Transplant seedlings at a uniform growth stage (e.g., 2-3 true leaves) into individual pots (e.g., 10 cm diameter) filled with a standard potting mix.

-

Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

-

-

Herbicide Application:

-

When plants reach a specific size (e.g., 8-10 cm in height), treat them with a range of this compound-ethyl doses.[2]

-

A typical dose range for a susceptible population might be 0, 0.1, 0.5, 1, 5, 10, and 50 g ai ha⁻¹. For a resistant population, the range may need to be adjusted upwards (e.g., 0, 1, 10, 50, 100, 200, 500 g ai ha⁻¹).[2]

-

Include a non-ionic surfactant and other adjuvants as recommended by the herbicide label.

-

Apply the herbicide using a calibrated cabinet sprayer to ensure uniform coverage.

-

-

Data Collection and Analysis:

-

Assess plant injury (visual rating on a 0-100% scale) and survival at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

At the final assessment, harvest the above-ground biomass, dry it in an oven (e.g., 60°C for 72 hours), and record the dry weight.

-

Analyze the data using a non-linear regression model (e.g., log-logistic) to determine the GR₅₀ or LD₅₀ values.

-

Calculate the Resistance Index (RI) by dividing the GR₅₀ or LD₅₀ of the resistant population by that of the susceptible population.

-

PPO Gene Sequencing for Target-Site Resistance

This molecular technique identifies mutations in the PPO gene that may confer resistance.

Methodology:

-

Plant Material and DNA/RNA Extraction:

-

Collect fresh leaf tissue from both suspected resistant and susceptible plants.

-

Extract total genomic DNA or RNA using a commercially available kit or a standard CTAB protocol.

-

If starting with RNA, perform reverse transcription to synthesize complementary DNA (cDNA).

-

-

PCR Amplification:

-

Design primers to amplify the region of the PPO2 gene known to harbor resistance mutations (e.g., the region containing the G210 codon).

-

Perform Polymerase Chain Reaction (PCR) using the extracted DNA/cDNA as a template. A typical PCR program would be: initial denaturation at 94°C for 3 min, followed by 35 cycles of 94°C for 30s, 55-60°C for 30s, and 72°C for 1-2 min, with a final extension at 72°C for 10 min.

-

-

Sequencing and Analysis:

-

Purify the PCR products to remove primers and unincorporated nucleotides.

-

Sequence the purified PCR products using Sanger sequencing or next-generation sequencing methods.

-

Align the obtained sequences with a known susceptible PPO2 gene sequence to identify any mutations, such as the ΔG210 deletion.

-

In Vitro Cytochrome P450 Metabolism Assay (Representative Protocol)

This biochemical assay can provide evidence for enhanced metabolic resistance by measuring the rate of herbicide detoxification by P450 enzymes. Note: This is a generalized protocol and may require optimization for specific plant species and this compound-ethyl.

Methodology:

-

Microsome Isolation:

-

Homogenize fresh plant tissue (e.g., young leaves) from both resistant and susceptible plants in an ice-cold extraction buffer.

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Metabolism Assay:

-

Prepare a reaction mixture containing the isolated microsomes, a NADPH-regenerating system (as P450s require NADPH for activity), and this compound-ethyl at a known concentration.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).

-

To test for P450 involvement, run parallel reactions including a P450 inhibitor like malathion.

-

Stop the reaction by adding a solvent like acetonitrile.

-

-

Analysis of Metabolites:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the disappearance of the parent this compound-ethyl and the appearance of its metabolites using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the rate of metabolism between the resistant and susceptible populations. A significantly higher rate in the resistant population, which is reduced by the P450 inhibitor, indicates metabolism-based resistance.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound and resistance pathways.

References

- 1. Rapid On-Farm Testing of Resistance in Lolium rigidum to Key Pre- and Post-Emergence Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Single-Site Mutation in the Catalytic Domain of Protoporphyrinogen Oxidase IX (PPO) Confers Resistance to PPO-Inhibiting Herbicides [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaron.com [pharmaron.com]

Carfentrazone-ethyl: A Technical Guide to Analytical Standards and Reference Materials

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Carfentrazone-ethyl (B33137) analytical standards and reference materials. It includes a detailed overview of available standards, experimental protocols for its quantification, and a summary of its mode of action as a protoporphyrinogen (B1215707) oxidase inhibitor.

Core Data on Analytical Standards and Reference Materials

The selection of a suitable analytical standard is critical for accurate and reliable quantification of this compound-ethyl in various matrices. Several reputable suppliers offer a range of standards with differing specifications to meet diverse research and testing needs. The following table summarizes the key quantitative data for commercially available this compound-ethyl analytical standards and reference materials.

| Supplier | Product Name/Type | Purity/Concentration | Format | CAS Number |

| Sigma-Aldrich | This compound-ethyl, PESTANAL®, analytical standard | Analytical Standard | Neat | 128639-02-1 |

| Sigma-Aldrich | This compound-ethyl, certified reference material, TraceCERT® | Certified Reference Material | Neat | 128639-02-1 |

| LGC Standards | This compound-ethyl | High Purity | Neat | 128639-02-1 |

| HPC Standards | This compound-ethyl Reference Material | High Purity | Not Specified | 128639-02-1 |

| AccuStandard | This compound-ethyl | 1000 µg/mL in Acetonitrile (B52724) | Solution | 128639-02-1 |

Experimental Protocols for this compound-ethyl Analysis

Accurate determination of this compound-ethyl residues is essential for environmental monitoring, food safety, and research purposes. Both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Soil Samples

This protocol outlines a method for the determination of this compound-ethyl and its metabolites in soil.[1][2]

1. Sample Extraction:

-

Extract soil samples with a mixture of acetonitrile and water.

-

Concentrate the extract using rotary evaporation to remove the organic solvent.

-

Acidify the remaining aqueous sample.

2. Clean-up:

-

Perform solid-phase extraction (SPE) for sample clean-up.

-

Concentrate the cleaned extract.

3. Derivatization:

-

Methylate the acid metabolites using diazomethane/ether followed by pyridine (B92270) and acetic anhydride.[2]

-

Concentrate the derivatized sample.

4. GC-MS Analysis:

-

Column: Wide-bore capillary gas chromatographic column (e.g., OV-1701, 12 m x 0.53 mm i.d.).[3]

-

Detector: Mass Selective Detector (MSD) or Electron Capture Detector (ECD).[2][3]

-

Quantitation: Achieved using a capillary gas chromatograph coupled with a mass selective detector (GC/MSD).[2]

The limit of quantitation (LOQ) for this method is typically around 5 parts per billion (ppb), with a limit of detection (LOD) estimated at 1 ppb.[2]

High-Performance Liquid Chromatography (HPLC) Method for Various Matrices

An enantioselective HPLC method has been developed for the separation and determination of this compound-ethyl enantiomers in soil, water, and wheat.[4]

1. Sample Preparation:

-

Utilize solid-phase extraction (SPE) for the enrichment and cleanup of samples.[4]

2. HPLC Analysis:

-

Column: Amylose tris[(S)-alpha-methylbenzylcarbamate] (Chiralpak AS) column.[4]

-

Mobile Phase: n-hexane/ethanol (98:2, v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV detection at 248 nm.[4]

This method has demonstrated good accuracy and precision, with recoveries ranging from 85.8% to 106.7% and relative standard deviations (RSDr) between 4.2% and 9.8% for different matrices and concentration levels.[4] The limit of detection (LOD) was found to be 0.001 mg/kg in water and 0.015 mg/kg in soil and wheat, with a limit of quantitation (LOQ) of 0.0025 mg/kg in water and 0.05 mg/kg in soil and wheat for each enantiomer.[4]

Mechanism of Action: Protoporphyrinogen Oxidase Inhibition

This compound-ethyl is a potent herbicide belonging to the triazolinone chemical class.[5] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO or Protox).[6][7][8][9] This enzyme plays a crucial role in the chlorophyll (B73375) and heme biosynthesis pathways in plants.

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), in the cytoplasm.[10] In the presence of light and molecular oxygen, PPGIX is rapidly oxidized to protoporphyrin IX (Proto IX).[8] The resulting excess of Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen species. These reactive oxygen species cause lipid peroxidation and the disruption of cell membranes, leading to rapid cell leakage, necrosis, and ultimately, the death of the plant.[7][8] This light-dependent and rapid herbicidal activity is characteristic of PPO inhibitors.

Caption: Mechanism of action of this compound-ethyl.

Caption: Experimental workflow for GC-MS analysis.

References

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. [Determination of this compound-ethyl(F8426) residue in soil and wheat by wide-bore capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective separation of the this compound-ethyl enantiomers in soil, water and wheat by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. This compound-ethyl | C15H14Cl2F3N3O3 | CID 86222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 8. caws.org.nz [caws.org.nz]

- 9. apvma.gov.au [apvma.gov.au]

- 10. Inhibition profile of trifludimoxazin towards PPO2 target site mutations - PMC [pmc.ncbi.nlm.nih.gov]

Carfentrazone-Ethyl: A Technical Guide to Soil Degradation and Microbial Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of carfentrazone-ethyl (B33137), with a specific focus on its degradation in soil and the metabolic processes carried out by soil microorganisms. This compound-ethyl is a widely used herbicide for the control of broadleaf weeds.[1][2] Understanding its behavior in the soil is crucial for assessing its environmental impact and ensuring its safe and effective use.

Soil Degradation of this compound-Ethyl

This compound-ethyl is known to be relatively non-persistent in the soil environment, undergoing rapid degradation primarily through microbial action and hydrolysis.[3][4] The rate of degradation is influenced by various soil properties and environmental conditions.

Quantitative Data on Soil Dissipation

The dissipation of this compound-ethyl in soil is typically measured by its half-life (DT50), which is the time it takes for 50% of the initial concentration to degrade. The following table summarizes the half-life of this compound-ethyl in various soil types under different experimental conditions.

| Soil Type | Half-life (DT50) in Days | Experimental Conditions | Reference |

| Loamy Sand | Not specified | Field Study | [5] |

| Silt Loam | Not specified | Field Study | [5] |

| Clay Loam | Not specified | Field Study | [5] |

| Sandy Loam | Not specified | Field Study | [5] |

| Jiangxi Red Soil | 2.7 | Aerobic, Laboratory | [6] |

| Jilin Black Soil | 4.1 - 4.2 | Aerobic, Laboratory | [6] |

| Anhui Paddy Soil | 4.2 - 4.8 | Aerobic, Laboratory | [6] |

| Beijing Soil (Wheat Field) | 0.24 (5.8 hours) | Field Study | [7] |

| Jilin Soil (Wheat Field) | 0.16 (3.8 hours) | Field Study | [7] |

| Generic Soil | 2.5 - 4 (for the acid metabolite) | Not Specified | [4] |

| Generic Soil (Wheat Field) | 9.92 | Field Study | [3] |

Microbial Metabolism of this compound-Ethyl

The primary mechanism of this compound-ethyl degradation in soil is microbial metabolism.[3][4] Soil microorganisms utilize the herbicide as a carbon source, breaking it down into various metabolites. The initial and most significant step in this process is the hydrolysis of the ethyl ester to form its corresponding acid metabolite, this compound.[4]

Major Metabolites

The degradation of this compound-ethyl proceeds through a series of metabolic steps, resulting in several key intermediate compounds. The major metabolites identified in soil and microbial studies are listed below.

| Metabolite Name | Chemical Name | Role in Pathway |

| This compound (F8426-acid) | α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorobenzenepropanoic acid | Primary hydrolysis product |

| F8426-chloropropionic acid (F8426-Cl-PAc) | 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoic acid | Intermediate |

| F8426-cinnamic acid (F8426-CAc) | 3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}-2-propenoic acid | Intermediate |

| F8426-propionic acid (F8426-PAc) | 3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propanoic acid | Intermediate |

| F8426-benzoic acid (F8426-BAc) | 2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorobenzoic acid | Intermediate |

| 3-hydroxymethyl-F8426-benzoic acid | 2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-3-(hydroxymethyl)benzoic acid | Minor metabolite |

Experimental Protocols

Aerobic Soil Metabolism Study

Objective: To determine the rate and pathway of this compound-ethyl degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized for properties such as texture, pH, organic carbon content, and microbial biomass. The soil is typically sieved to ensure homogeneity.

-

Test Substance Application: Radiolabeled ([14C]) or non-labeled this compound-ethyl is applied to the soil samples at a concentration relevant to typical field application rates.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for a specified period (e.g., up to 120 days). Aerobic conditions are maintained by ensuring adequate air exchange.

-

Sampling: Sub-samples of the soil are taken at various time intervals throughout the incubation period.

-

Extraction: The soil samples are extracted with an appropriate solvent system, such as acetonitrile/water, to recover the parent compound and its metabolites.

-

Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection (for 14C-labeled studies) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound-ethyl and its degradation products.[5][6][8]

-

Data Analysis: The dissipation kinetics of this compound-ethyl are determined by plotting its concentration over time and fitting the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the half-life (DT50).

Microbial Isolation and Metabolism Study

Objective: To isolate and identify soil microorganisms capable of degrading this compound-ethyl and to study the metabolic pathway.

Methodology:

-

Enrichment Culture: Soil samples with a history of this compound-ethyl application are used to inoculate a minimal salt medium (MSM) containing the herbicide as the sole carbon source. This enriches for microorganisms that can utilize the compound.

-

Isolation and Purification: Serial dilutions of the enrichment culture are plated onto solid MSM agar (B569324) containing this compound-ethyl. Individual colonies are picked and repeatedly streaked to obtain pure cultures.

-

Identification of Microorganisms: The isolated microbial strains are identified based on their morphological, biochemical, and molecular characteristics (e.g., 16S rRNA gene sequencing for bacteria).

-

Degradation Assay: The degradation ability of the isolated strains is assessed by inoculating them into liquid MSM containing a known concentration of this compound-ethyl. The disappearance of the parent compound and the appearance of metabolites are monitored over time using analytical methods like HPLC or LC-MS/MS.

-

Metabolite Identification: Metabolites produced during the degradation assay are identified using techniques such as LC-MS/MS and comparison with authentic standards.

Visualizations

This compound-Ethyl Soil Degradation Pathway

Caption: Proposed metabolic pathway of this compound-ethyl in soil.

Experimental Workflow for a Soil Dissipation Study

Caption: General workflow for conducting a this compound-ethyl soil dissipation study.

Microbial Metabolism Study Workflow

Caption: Workflow for isolating and studying this compound-ethyl degrading microorganisms.

References

- 1. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 2. This compound-ethyl (Ref: F 8426) [sitem.herts.ac.uk]

- 3. Degradation dynamics, correlations, and residues of this compound-ethyl, fenoxaprop-p-ethyl, and pinoxaden under the continuous application in the wheat field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isws.illinois.edu [isws.illinois.edu]

- 5. epa.gov [epa.gov]

- 6. Stereoselective degradation behaviour of this compound-ethyl and its metabolite this compound in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

Carfentrazone-Ethyl Photochemistry: A Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carfentrazone-ethyl (B33137) is a widely used herbicide belonging to the aryl triazolinone class. Its efficacy in controlling broadleaf weeds is attributed to the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, leading to membrane disruption and plant tissue necrosis.[1] Understanding the environmental fate of this compound-ethyl is paramount for assessing its ecological impact and ensuring its safe use. A key process governing its environmental persistence is photodegradation, the breakdown of the molecule by light. This technical guide provides an in-depth analysis of the photochemistry and photodegradation pathways of this compound-ethyl, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core processes.

While this compound-ethyl is susceptible to breakdown in the environment, its degradation is primarily driven by hydrolysis, particularly in neutral to alkaline conditions.[2][3] However, photolysis also contributes to its transformation, especially in aqueous environments and on soil surfaces.

Quantitative Data on this compound-Ethyl Photodegradation

The photodegradation of this compound-ethyl is influenced by environmental factors such as pH and the medium in which it is present. The following table summarizes the available quantitative data on its photolytic and hydrolytic degradation.

| Parameter | Value | Conditions | Reference |

| Aqueous Photolysis Half-life (DT₅₀) | 7-9 days | pH 5, simulated sunlight | [4] |

| Aqueous Photolysis Half-life (DT₅₀) | ~70 hours (equivalent to 7.3-8.3 days natural sunlight) | pH 5.0, continuous irradiation with a lamp simulating natural sunlight | [1] |

| Direct Aqueous Photolysis Half-life | 8 days | Not specified | [2] |

| Hydrolytic Half-life (DT₅₀) | 3.6 hours | pH 9 | [2][3] |

| Hydrolytic Half-life (DT₅₀) | 8.6 days | pH 7 | [2][3] |

| Hydrolytic Half-life (DT₅₀) | Stable | pH 5 | [2][3] |

Note: As of the latest literature review, specific quantum yield data for the photodegradation of this compound-ethyl has not been reported. The lack of significant UV absorption above 300 nm suggests that direct photolysis by environmentally relevant sunlight may be a slow process.

Photodegradation Pathways

The photodegradation of this compound-ethyl, in conjunction with hydrolysis, proceeds through a primary hydrolysis step followed by further breakdown of the resulting acid metabolite. The primary photoproducts identified indicate that photolysis can induce the replacement of chlorine and fluorine atoms on the phenyl ring or the ester sidechain, while the core phenyl and triazolinone rings remain intact and connected.

The principal degradation pathway is initiated by the hydrolysis of the ethyl ester to form this compound-chloropropionic acid. This intermediate is then subject to further degradation, leading to a cascade of acidic metabolites.

Experimental Protocols

The study of this compound-ethyl's photodegradation involves a multi-step process encompassing sample preparation, irradiation, and chemical analysis. Below is a generalized experimental protocol based on standard environmental fate study guidelines.

Aqueous Photolysis Study

Objective: To determine the rate and pathway of this compound-ethyl photodegradation in an aqueous solution.

Materials:

-

This compound-ethyl (analytical standard)

-

Sterile, buffered aqueous solutions (e.g., pH 5, 7, and 9)

-

Photoreactor equipped with a light source simulating natural sunlight (e.g., Xenon arc lamp with filters to cut off wavelengths <290 nm)

-

Quartz or borosilicate glass reaction vessels

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

-

Solution Preparation: Prepare sterile, buffered aqueous solutions of this compound-ethyl at a known concentration.

-

Irradiation: Place the reaction vessels in the photoreactor and irradiate with the light source. Maintain a constant temperature.

-

Dark Control: Simultaneously, maintain identical samples in the dark to serve as controls for monitoring hydrolytic degradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.

-

Sample Preparation for Analysis:

-

Acidify the aqueous samples.

-

Perform liquid-liquid partitioning or solid-phase extraction (SPE) to isolate this compound-ethyl and its degradation products.

-

For GC-MS analysis, derivatization (e.g., methylation) of the acidic metabolites may be necessary.

-

-

Chemical Analysis: Analyze the extracts using a validated HPLC or GC-MS method to quantify the concentration of this compound-ethyl and its photoproducts over time.

-

Data Analysis: Calculate the dissipation kinetics (e.g., DT₅₀) of this compound-ethyl under irradiation and in the dark. Identify and quantify the major degradation products.

Analytical Workflow for Soil Samples

The following diagram illustrates a typical workflow for the analysis of this compound-ethyl and its metabolites in soil samples, which would be the final step in a soil photodegradation study.

Photochemical Mechanisms

The available literature suggests that direct photolysis of this compound-ethyl by sunlight is limited due to its low absorbance at wavelengths greater than 300 nm.[1] Therefore, indirect photolysis mechanisms may play a more significant role in its environmental photodegradation.

Indirect photolysis can be mediated by naturally occurring photosensitizers in the environment, such as humic and fulvic acids present in natural waters and soil. These substances can absorb sunlight and transfer the energy to this compound-ethyl or generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•), which can then react with and degrade the herbicide.

While studies have shown that this compound-ethyl can induce oxidative stress in organisms, leading to the generation of ROS,[5] further research is needed to definitively elucidate the role of different ROS in the abiotic photodegradation of this compound-ethyl in the environment.

Conclusion

The environmental fate of this compound-ethyl is governed by a combination of hydrolysis and photolysis. While hydrolysis is the dominant degradation pathway, particularly under neutral to alkaline conditions, photodegradation contributes to its transformation, especially in sunlit aquatic environments. The primary degradation pathway involves the formation of this compound-chloropropionic acid, which subsequently breaks down into a series of other acidic metabolites.